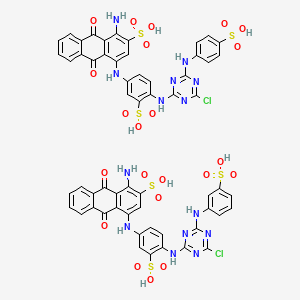
ProcionBlueHB
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Procion Blue HB, also known as Reactive Blue 2, is a synthetic dye commonly used in various scientific and industrial applications. It is a purinergic antagonist and is known for its ability to induce calcium oscillations in cells. The compound has a molecular formula of C29H20ClN7O11S3 and a molecular weight of 774.16 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Procion Blue HB is synthesized through a series of chemical reactions involving the coupling of aromatic amines with cyanuric chloride, followed by sulfonation and chlorination. The process typically involves the following steps:
Coupling Reaction: Aromatic amines are reacted with cyanuric chloride in the presence of a base to form an intermediate compound.
Sulfonation: The intermediate compound is then sulfonated using sulfuric acid to introduce sulfonic acid groups.
Chlorination: The final step involves chlorination to produce the desired dye.
Industrial Production Methods
In industrial settings, Procion Blue HB is produced in large quantities using continuous flow reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The dye is then purified through crystallization and filtration processes .
Análisis De Reacciones Químicas
Types of Reactions
Procion Blue HB undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the dye into simpler compounds.
Substitution: The dye can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acid derivatives, while reduction can produce simpler aromatic compounds .
Aplicaciones Científicas De Investigación
Procion Blue HB has a wide range of applications in scientific research:
Chemistry: It is used as a dye in various chromatographic techniques and as a reagent in chemical synthesis.
Biology: The dye is used to study cellular processes, such as calcium signaling and receptor interactions.
Medicine: Procion Blue HB is used in medical research to investigate its effects on cellular functions and its potential therapeutic applications.
Industry: The dye is used in the textile industry for coloring fabrics and in the production of other dyes
Mecanismo De Acción
Procion Blue HB exerts its effects by acting as a purinergic antagonist. It binds to purinergic receptors, specifically P2Y receptors, and inhibits their activity. This inhibition leads to changes in intracellular calcium levels, which can affect various cellular processes. The dye also interacts with ATP receptors and can induce calcium oscillations in cells .
Comparación Con Compuestos Similares
Similar Compounds
Cibacron Blue F3GA: Another reactive dye with similar properties and applications.
Remazol Brilliant Blue R: A dye used in similar applications but with different chemical properties.
Uniqueness
Procion Blue HB is unique due to its specific binding to purinergic receptors and its ability to induce calcium oscillations. This makes it particularly useful in studies involving cellular signaling and receptor interactions .
Conclusion
Procion Blue HB is a versatile compound with a wide range of applications in scientific research and industry. Its unique chemical properties and ability to interact with cellular receptors make it a valuable tool in various fields of study.
Propiedades
Fórmula molecular |
C58H40Cl2N14O22S6 |
|---|---|
Peso molecular |
1548.3 g/mol |
Nombre IUPAC |
1-amino-4-[4-[[4-chloro-6-(3-sulfoanilino)-1,3,5-triazin-2-yl]amino]-3-sulfoanilino]-9,10-dioxoanthracene-2-sulfonic acid;1-amino-4-[4-[[4-chloro-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]amino]-3-sulfoanilino]-9,10-dioxoanthracene-2-sulfonic acid |
InChI |
InChI=1S/2C29H20ClN7O11S3/c30-27-35-28(33-13-4-3-5-15(10-13)49(40,41)42)37-29(36-27)34-18-9-8-14(11-20(18)50(43,44)45)32-19-12-21(51(46,47)48)24(31)23-22(19)25(38)16-6-1-2-7-17(16)26(23)39;30-27-35-28(33-13-5-8-15(9-6-13)49(40,41)42)37-29(36-27)34-18-10-7-14(11-20(18)50(43,44)45)32-19-12-21(51(46,47)48)24(31)23-22(19)25(38)16-3-1-2-4-17(16)26(23)39/h2*1-12,32H,31H2,(H,40,41,42)(H,43,44,45)(H,46,47,48)(H2,33,34,35,36,37) |
Clave InChI |
GHGCAPAWSQUOBN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)O)Cl)S(=O)(=O)O)S(=O)(=O)O)N.C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)NC5=NC(=NC(=N5)NC6=CC(=CC=C6)S(=O)(=O)O)Cl)S(=O)(=O)O)S(=O)(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


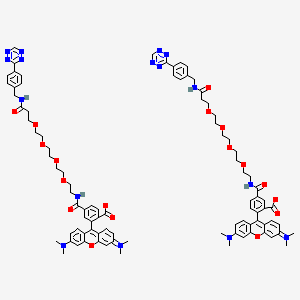
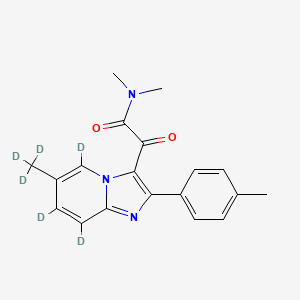
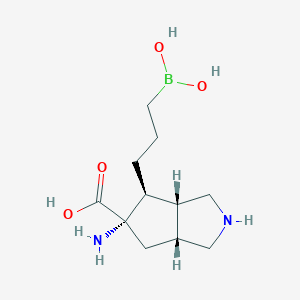

![4-Methoxy-6-[2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one](/img/structure/B12429481.png)
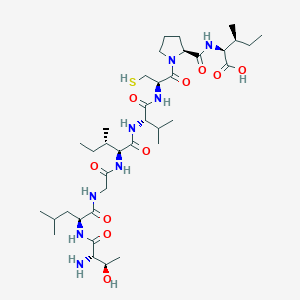
![3-Methyl-2-[3-(trifluoromethyl)benzenesulfonamido]pentanoic acid](/img/structure/B12429488.png)
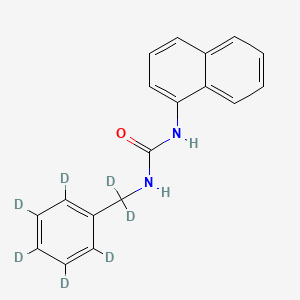
![(8R,9S,13S,14S)-6,6,7,7,11-pentadeuterio-3-methoxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one](/img/structure/B12429511.png)

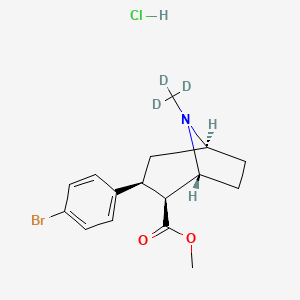
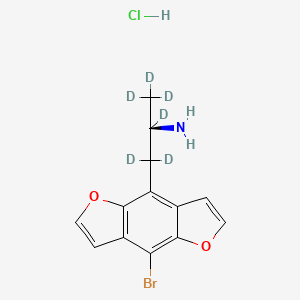

![[5-Acetyloxy-2-(acetyloxymethyl)-6-[2-(3,4-dimethoxyphenyl)ethoxy]-4-(3,4,5-triacetyloxy-6-methyloxan-2-yl)oxyoxan-3-yl] 3-(3,4-diacetyloxyphenyl)prop-2-enoate](/img/structure/B12429547.png)
